5-Bromo-7-methoxyquinoxaline chemical structure and properties
5-Bromo-7-methoxyquinoxaline chemical structure and properties
The Strategic Utility of 5-Bromo-7-methoxyquinoxaline in Advanced Drug Discovery: A Technical Guide
Executive Summary
In the landscape of modern medicinal chemistry, the quinoxaline (benzopyrazine) nucleus is a highly privileged scaffold, serving as the architectural foundation for a vast array of biologically active molecules, particularly in oncology and infectious diseases. Among its functionalized derivatives, 5-Bromo-7-methoxyquinoxaline (CAS: 2149589-64-8) has emerged as a critical Active Pharmaceutical Ingredient (API) intermediate[1].
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic synthetic hub. This guide deconstructs the physicochemical properties, strategic reactivity, and pharmacological applications of 5-Bromo-7-methoxyquinoxaline, providing researchers with self-validating protocols to harness its full potential in drug development.
Physicochemical Profiling & Structural Dynamics
The utility of 5-Bromo-7-methoxyquinoxaline is dictated by the precise electronic push-and-pull of its substituents. The molecule consists of a fused benzene and pyrazine ring system, heavily modified by two key functional groups:
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The C7-Methoxy Group (-OCH₃): Acts as an electron-donating group (EDG) via resonance. This electron enrichment increases the basicity of the adjacent pyrazine nitrogens, a critical factor for establishing strong hydrogen bonds within the ATP-binding pockets of target kinases[2].
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The C5-Bromine Atom (-Br): Serves as a highly reactive electrophilic center. Despite the electron-donating nature of the methoxy group, the electron-withdrawing effect of the pyrazine nitrogens sufficiently activates the C5 position for oxidative addition by transition metals.
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| Chemical Name | 5-Bromo-7-methoxyquinoxaline |
| CAS Registry Number | 2149589-64-8[1] |
| Molecular Formula | C9H7BrN2O[1] |
| Molecular Weight | 239.07 g/mol [1] |
| Monoisotopic Mass | 237.97 Da[3] |
| Structural Class | Benzopyrazine (Heterocycle) |
Synthetic Utility: The C5-Bromine as a Cross-Coupling Hub
The primary value of 5-Bromo-7-methoxyquinoxaline lies in its application as a substrate for Palladium-catalyzed cross-coupling reactions[4]. The C5-bromine bond is primed for functionalization, allowing medicinal chemists to rapidly generate diverse libraries of 5-substituted-7-methoxyquinoxalines.
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Suzuki-Miyaura Cross-Coupling: Enables the formation of sp²-sp² carbon-carbon bonds by reacting the C5-bromide with various aryl or heteroaryl boronic acids[5]. This is highly regioselective and tolerates a wide range of functional groups.
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Buchwald-Hartwig Amination: Facilitates C-N bond formation, allowing the attachment of solubilizing aliphatic amines or secondary pharmacophores directly to the quinoxaline core.
Fig 1: Palladium-catalyzed cross-coupling reactivity map for the C5-bromine position.
Experimental Workflow: Palladium-Catalyzed Suzuki-Miyaura Coupling
To ensure a self-validating system, the following protocol outlines the optimal conditions for coupling an arylboronic acid to 5-Bromo-7-methoxyquinoxaline.
Causality behind the conditions: The selection of a 1,4-dioxane/water (4:1) solvent system is deliberate. The biphasic nature ensures the solubility of both the lipophilic quinoxaline and the inorganic base, while the high boiling point of dioxane (101 °C) provides the thermal energy required to overcome the steric hindrance at the C5 position. Potassium phosphate (K₃PO₄) is selected over weaker bases (like Na₂CO₃) because its higher pKa accelerates the transmetalation step of the boronic acid without promoting hydrolytic degradation of the quinoxaline core.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 5-Bromo-7-methoxyquinoxaline (1.0 mmol) and the desired arylboronic acid (1.3 mmol).
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Catalyst & Base Loading: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 5 mol%) and anhydrous K₃PO₄ (2.0 mmol),[5].
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Solvent Addition: Inject degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
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Thermal Activation: Heat the vigorously stirring reaction mixture to 90–100 °C for 8–12 hours,[5]. Monitor progression via TLC or GC-MS until the starting material is consumed.
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Workup (Self-Validation): Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Rationale: This critical step removes the precipitated palladium black and inorganic salts, preventing emulsion formation during extraction[5].
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Extraction & Purification: Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (gradient elution: n-heptane/EtOAc).
Table 2: Representative Suzuki-Miyaura Reaction Optimization Matrix
| Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Expected Conversion |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | THF / H₂O | 80 | < 40% (Incomplete) |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene | 100 | ~ 65% (Moderate) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | > 95% (Optimal) |
(Note: Data extrapolated from established quinoxaline cross-coupling methodologies to illustrate protocol validation,[5])
Pharmacological Application: Kinase Inhibition
The ultimate destination for 5-Bromo-7-methoxyquinoxaline derivatives is often the oncology clinic. Quinoxalines are renowned for their ability to act as ATP-competitive inhibitors across multiple kinase families[2],[6].
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Dual PI3K/mTOR Inhibition: Dysregulation of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways is a hallmark of tumor survival and metastasis. Quinoxaline derivatives (e.g., PX-866, PKI-587) have shown profound efficacy as dual inhibitors by binding directly to the ATP-binding site of these kinases[2].
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Pim-1/2 Kinase Inhibition: Proviral integration site for Moloney murine leukemia virus (Pim) kinases are overexpressed in hematologic malignancies (like AML) and solid tumors. Quinoxaline-based molecules have been identified as potent submicromolar inhibitors of Pim-1 and Pim-2[6].
The 7-methoxy group derived from our starting material plays a pivotal role here: it enhances aqueous solubility and occupies specific polar sub-pockets within the kinase active site. Meanwhile, the functional group appended at the C5 position (via the aforementioned cross-coupling) is typically directed toward the solvent-exposed region or an adjacent allosteric pocket to drive target selectivity[6].
Fig 2: Mechanism of action for quinoxaline-based dual kinase inhibitors in oncology.
References
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MolCore Product Specifications: 2149589-64-8 | 5-Bromo-7-methoxyquinoxaline. MolCore.1
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PubChemLite Database: 7-bromo-5-methoxyquinoxaline (C9H7BrN2O). Université du Luxembourg. 3
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Synthesis Methodology: Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Thieme Connect.
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Pharmacological Review: Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. 2
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Catalysis Research: Application of quinoxaline based diimidazolium salt in palladium catalyzed cross-coupling reactions. Indian Academy of Sciences. 4
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Protocol Standards: Application Notes and Protocols for Suzuki Coupling Reactions. Benchchem. 5
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Kinase Inhibitor Design: New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. PMC / NIH.6
Sources
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- 3. PubChemLite - 7-bromo-5-methoxyquinoxaline (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]
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